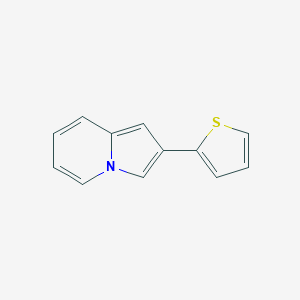

2-(Thiophen-2-yl)indolizine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEJVHMWMFXRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357390 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169210-29-1 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)indolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indolizine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] This technical guide provides a detailed methodology for the synthesis of 2-(thiophen-2-yl)indolizine, a key heterocyclic compound, via the Tschitschibabin (Chichibabin) indolizine synthesis.[3] The core of this method involves the 1,3-dipolar cycloaddition of a pyridinium ylide.[4][5] This document outlines the complete experimental protocol, from the preparation of the key intermediate to the purification of the final product. Furthermore, it presents a comprehensive characterization of the target molecule using modern spectroscopic techniques, with all quantitative data systematically organized for clarity and comparative analysis.

Synthesis of this compound

The synthesis is achieved through a robust two-step, one-pot procedure based on the Chichibabin reaction.[2][6] The process begins with the quaternization of pyridine with 2-bromo-1-(thiophen-2-yl)ethanone to form a pyridinium salt. This salt is then treated with a mild base to generate a pyridinium ylide in situ, which undergoes a subsequent intramolecular 1,3-dipolar cycloaddition and dehydration to yield the aromatic this compound.[7]

Overall Reaction Scheme

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-arylindolizines.[7]

Materials:

-

Pyridine (freshly distilled)

-

2-Bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6)[8]

-

Anhydrous Acetonitrile (CH₃CN)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

Procedure:

-

Step 1: Formation of the Pyridinium Salt.

-

To a solution of 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous acetonitrile (20 mL/mmol), add freshly distilled pyridine (1.2 eq).

-

Heat the mixture to reflux and stir for 3-4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature. The pyridinium salt may precipitate. If so, it can be filtered, or the reaction can proceed directly to the next step.

-

-

Step 2: Cycloaddition and Aromatization.

-

To the reaction mixture containing the pyridinium salt, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 40 mL/mmol) in a portion-wise manner.

-

Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. The solution will typically develop a dark color.

-

Monitor the formation of the indolizine product by TLC.

-

-

Work-up and Purification.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solvent in vacuo to obtain the crude product as a dark solid or oil.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to afford this compound as a solid.

-

Characterization Data

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic methods. The following tables summarize the expected quantitative data based on analyses of analogous compounds.[9][10][11]

Physical and Spectroscopic Data Summary

| Property | Value |

| Molecular Formula | C₁₂H₉NS |

| Molecular Weight | 199.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~160-165 °C (Estimated) |

| Solubility | Soluble in Chloroform, DCM, Acetone |

¹H NMR Spectroscopic Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.95 | d | 7.1 | H-5 |

| ~ 7.60 | s | - | H-1 |

| ~ 7.40 | d | 9.1 | H-8 |

| ~ 7.25 | dd | 5.1, 1.1 | H-5' (Thiophene) |

| ~ 7.20 | dd | 3.6, 1.1 | H-3' (Thiophene) |

| ~ 7.05 | dd | 5.1, 3.6 | H-4' (Thiophene) |

| ~ 6.85 | s | - | H-3 |

| ~ 6.70 | ddd | 9.1, 6.7, 1.2 | H-7 |

| ~ 6.45 | td | 6.7, 1.2 | H-6 |

¹³C NMR Spectroscopic Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 137.5 | C-4' (Thiophene) |

| ~ 134.0 | C-8a |

| ~ 128.0 | C-2 |

| ~ 127.8 | C-5' (Thiophene) |

| ~ 125.0 | C-3' (Thiophene) |

| ~ 124.5 | C-2' (Thiophene) |

| ~ 122.5 | C-5 |

| ~ 119.0 | C-8 |

| ~ 112.0 | C-7 |

| ~ 107.0 | C-6 |

| ~ 105.5 | C-1 |

| ~ 98.0 | C-3 |

Mass Spectrometry (MS-EI) Data

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns for indolizines include the loss of HCN or cleavage of the substituent.[12][13][14]

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ (Molecular Ion) |

| 172 | ~ 20 | [M - HCN]⁺ |

| 154 | ~ 15 | [M - C₂H₂S]⁺ (Loss of Thiophene fragment) |

| 115 | ~ 40 | [C₈H₅N]⁺ (Indolizine fragment) |

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental and mechanistic pathways.

Detailed Experimental Workflow

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The mechanism involves the formation of a pyridinium ylide, which acts as a 1,3-dipole, followed by an electrocyclization and subsequent elimination of water to form the aromatic indolizine ring.[2]

References

- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chem.msu.su [chem.msu.su]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of 2-(Thiophen-2-yl)indolizine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-(thiophen-2-yl)indolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 2-aryl and 2-heteroarylindolizine derivatives to project its expected photophysical behavior. Detailed experimental protocols for its synthesis and the characterization of its photophysical properties are also provided.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The indolizine core, being a π-excessive system, often imparts fluorescent properties to its derivatives, making them valuable as fluorescent probes and imaging agents. The introduction of a thiophene moiety at the 2-position is expected to further modulate the electronic and photophysical characteristics of the indolizine scaffold, potentially leading to compounds with enhanced fluorescence and desirable solvatochromic properties.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted indolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. For the synthesis of this compound, 2-acetylthiophene can be used as the dipolarophile.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a representative procedure based on established methods for the synthesis of similar indolizine derivatives.

Materials:

-

Pyridine

-

Bromoacetonitrile

-

2-Acetylthiophene

-

Sodium bicarbonate (NaHCO₃)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Pyridinium Ylide Precursor:

-

To a solution of pyridine (1.0 eq) in anhydrous acetonitrile, add bromoacetonitrile (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate, the pyridinium salt, is filtered, washed with cold diethyl ether, and dried under vacuum.

-

-

1,3-Dipolar Cycloaddition Reaction:

-

Suspend the pyridinium salt (1.0 eq) and 2-acetylthiophene (1.2 eq) in anhydrous acetonitrile.

-

Add triethylamine (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the nature of the solvent due to potential intramolecular charge transfer (ICT) character. The following table summarizes the anticipated photophysical data based on studies of analogous 2-arylindolizine derivatives.[1]

Table 1: Representative Photophysical Data of 2-Arylindolizine Derivatives in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| n-Hexane | 1.88 | ~380-390 | ~410-430 | ~2000-3000 | ~0.4-0.6 | ~2-4 |

| Toluene | 2.38 | ~385-395 | ~420-440 | ~2500-3500 | ~0.3-0.5 | ~2-4 |

| Dichloromethane | 8.93 | ~390-400 | ~440-460 | ~3000-4000 | ~0.2-0.4 | ~3-5 |

| Acetonitrile | 37.5 | ~390-400 | ~450-480 | ~3500-4500 | ~0.1-0.3 | ~3-6 |

| Methanol | 32.7 | ~390-400 | ~460-490 | ~4000-5000 | ~0.1-0.2 | ~3-6 |

Note: These are estimated values based on data for similar compounds and may vary for this compound.

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

Procedure:

-

Prepare stock solutions of this compound in the desired solvents (e.g., hexane, toluene, DCM, acetonitrile, methanol) at a concentration of approximately 1 mM.

-

For absorption measurements, dilute the stock solution to a concentration that gives a maximum absorbance of around 0.1-0.3 to avoid inner filter effects. Record the absorption spectra.

-

For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength.

-

Record the fluorescence emission spectra by exciting the sample at its absorption maximum (λ_abs).

-

Record the excitation spectra by setting the emission monochromator to the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

The absolute fluorescence quantum yield can be determined using an integrating sphere.

Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere.

Procedure:

-

Place a cuvette containing the pure solvent (blank) inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the blank.

-

Replace the blank with the sample solution (absorbance < 0.1 at the excitation wavelength).

-

Measure the spectrum of the scattered excitation light and the emitted fluorescence from the sample.

-

The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (difference in scattering between the blank and the sample).

Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

A TCSPC system including a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a fast detector (e.g., a single-photon avalanche diode or a microchannel plate PMT), and timing electronics.

Procedure:

-

Prepare a dilute solution of the sample (absorbance < 0.1).

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay of the sample by exciting with the pulsed light source and collecting the emitted photons.

-

The fluorescence lifetime is determined by deconvolution of the sample decay data with the IRF and fitting to an exponential decay model.

Conclusion

This compound is a promising fluorophore with potential applications in various scientific fields. Based on the properties of analogous compounds, it is expected to exhibit interesting photophysical properties, including solvent-dependent emission. The experimental protocols provided in this guide offer a framework for the synthesis and detailed photophysical characterization of this and related indolizine derivatives. Further experimental investigation is warranted to fully elucidate the specific properties of this compound and unlock its full potential.

References

A Technical Guide to the Spectroscopic Analysis of Novel Indolizine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize novel indolizine derivatives. Indolizine, a nitrogen-containing heterocyclic compound, forms the structural core of numerous molecules with significant biological activities and unique photophysical properties.[1][2][3] As such, precise structural and functional characterization is paramount for advancing research and development in medicinal chemistry and materials science. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Vis and Fluorescence Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. For indolizine derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the heterocyclic core. Detailed one- and two-dimensional NMR analyses are crucial for interpreting their spectra.[4]

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the indolizine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): For complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: Representative NMR Data

The chemical shifts of protons and carbons in the indolizine ring are influenced by the electronic effects of substituents. The following table summarizes typical chemical shift ranges and specific data for a sample derivative.[5]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Example: Compound 25c[5] |

| H-1 | ~6.5 - 7.5 | ~110 - 120 | - |

| H-2 | ~6.2 - 7.0 | ~100 - 115 | - |

| H-3 | ~7.0 - 8.0 | ~115 - 125 | - |

| H-5 | ~7.5 - 8.5 | ~120 - 130 | 8.66 (s, 1H) |

| H-6 | ~6.5 - 7.5 | ~110 - 120 | 7.48–7.55 (m, 2H) |

| H-7 | ~6.5 - 7.5 | ~110 - 120 | 7.65 (t, J = 7.5 Hz, 1H) |

| H-8 | ~7.0 - 8.0 | ~115 - 125 | 7.90 (d, J = 7.5 Hz, 1H) |

| C-1 | - | ~115 - 125 | 126.9 |

| C-2 | - | ~105 - 115 | 124.9 |

| C-3 | - | ~120 - 135 | 134.5 |

| C-5 | - | ~125 - 135 | 145.9 |

| C-6 | - | ~110 - 120 | 128.0 |

| C-7 | - | ~115 - 125 | 129.6 |

| C-8 | - | ~120 - 130 | 130.1 |

| C-8a | - | ~130 - 140 | 141.6 |

| C-3a | - | ~135 - 145 | 146.9 |

Note: Data for Compound 25c (an oxime derivative of a fused indolizine system) shows shifts influenced by the complex fused ring structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of novel compounds and providing structural clues through fragmentation analysis. Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like the parent indolizine.[6] For larger, more complex derivatives, softer ionization techniques such as Electrospray Ionization (ESI) are often employed.[7]

Detailed Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the indolizine derivative (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument).

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.[8]

Data Presentation: Mass Spectrometry Data

The fragmentation of the indolizine core can provide valuable structural information. The parent indolizine has a molecular weight of 117.15 g/mol .[9]

| Ion | m/z Value | Description | Reference |

| [M]⁺ | 117 | Molecular ion of parent indolizine | [6] |

| [M+H]⁺ | Varies | Protonated molecular ion; depends on the exact mass of the derivative | [7] |

| [M-HCN]⁺ | 90 | Common fragment from the parent indolizine, loss of hydrogen cyanide | [10] |

| [M-CH₃]⁺ | Varies | Loss of a methyl radical, indicative of an acetyl or methyl group | [10] |

| [M-CH₃-CO]⁺ | Varies | Subsequent loss of carbon monoxide after methyl loss, confirming an acetyl group | [10] |

UV-Vis Absorption and Fluorescence Spectroscopy

Many indolizine derivatives exhibit interesting photophysical properties, including strong UV-Vis absorption and fluorescence, making them suitable for applications as fluorescent probes or in optoelectronic devices.[8][11] Their absorption and emission characteristics are highly dependent on the substituents and the solvent environment.[12]

Detailed Experimental Protocol: UV-Vis and Fluorescence

-

Sample Preparation: Prepare a series of dilute solutions of the indolizine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, DCM) using quartz cuvettes. A typical concentration for UV-Vis is 10⁻⁵ M.

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorption spectrum of the sample across a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λ_ex), typically at or near the main absorption maximum (λ_abs).

-

Scan the emission monochromator to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λ_em).

-

To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions.

-

Data Presentation: Photophysical Data

The electronic properties of substituents can dramatically shift the absorption and emission wavelengths. Electron-donating groups, for example, can cause a red-shift (bathochromic shift) in the emission spectrum.[12]

| Derivative Type | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| Indolizino[1,2-b]quinole | ACN | ~350-450 | ~450-550 | 0.06 - 0.41 | [13] |

| Aryl-substituted | Various | ~380-400 | ~460-490 | - | [12] |

| with N,N-dimethylamino group | Various | ~420 | ~533 | - | [12] |

| Silicon-RosIndolizine | DCM | >1000 | ~1300-1700 | - | [14] |

X-ray Crystallography: Definitive 3D Structure

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. This technique is invaluable for confirming the structure of newly synthesized indolizine derivatives.[15][16]

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the indolizine derivative of sufficient quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Place the crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal, which diffracts the beam into a specific pattern of reflections.

-

The crystal is rotated, and thousands of reflections are collected at different orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to calculate an electron density map of the unit cell.

-

An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

Data Analysis: The final refined structure provides atomic coordinates, from which bond lengths, angles, and other geometric parameters are determined. The data is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[8]

Data Presentation: Crystallographic Data

The following table presents example crystallographic data for an indolizine derivative, providing insight into its solid-state conformation.[15]

| Parameter | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[15] |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) | 90.000 |

| β (°) | 100.372(1) |

| γ (°) | 90.000 |

| Volume (ų) | 4143.8(4) |

Application in Drug Development: Targeting Signaling Pathways

Indolizine derivatives have been investigated for various pharmacological activities, including as inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[15] Spectroscopic and structural data are critical for understanding the structure-activity relationship (SAR) and optimizing lead compounds.

The diagram above illustrates how an indolizine-based COX-2 inhibitor can block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. Characterizing the binding of these inhibitors using the spectroscopic methods detailed in this guide is a key step in their development as therapeutic agents.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Indolizine [webbook.nist.gov]

- 7. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indolizine - Wikipedia [en.wikipedia.org]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Thiophene-Substituted Indolizines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of thiophene-substituted indolizines, a class of heterocyclic compounds with significant potential in drug discovery. The indolizine scaffold, being a structural isomer of indole, is a "privileged" structure in medicinal chemistry, and its substitution with a thiophene moiety can significantly modulate its physicochemical and biological properties. This document details the crystallographic parameters of selected thiophene-substituted indolizines, provides in-depth experimental protocols for their synthesis and crystallization, and explores their mechanism of action through signaling pathway diagrams.

Crystal Structure Data of Thiophene-Substituted Indolizines

The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its interaction with biological targets. X-ray crystallography provides high-resolution data on the solid-state conformation of molecules. Below is a summary of the crystallographic data for two representative thiophene-substituted indolizine derivatives.

Table 1: Crystallographic Data for Thiophene-Substituted Indolizine Derivatives

| Parameter | Compound 1: (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one[1] | Compound 2: Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate[2] |

| Chemical Formula | C₁₄H₁₃NOS | C₂₅H₂₃FN₂O₄S |

| Formula Weight | 243.31 | 466.51 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| a (Å) | 9.3327 (8) | 13.877 (2) |

| b (Å) | 12.4575 (7) | 11.8999 (19) |

| c (Å) | 10.3103 (7) | 15.426 (4) |

| α (°) | 90 | 90 |

| β (°) | 105.469 (8) | 116.463 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1155.27 (14) | 2280.5 (8) |

| Z | 4 | 4 |

| Calculated Density (Mg/m³) | - | 1.359 |

| Radiation Type | Mo Kα | Mo Kα |

| Temperature (K) | 295 | 293 |

In the structure of (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one, the central six-membered ring of the indolizine moiety adopts an envelope conformation. The benzothiophene ring system is nearly planar. The crystal packing is stabilized by weak C—H⋯O and C—H⋯π interactions, forming a three-dimensional framework.[1]

For Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate, the fused piperidine ring of the octahydroindolizine system is in a chair conformation, while the five-membered ring has a twisted conformation. The mean planes of the benzothiophene and indoline ring systems are inclined to the mean plane of the pyrrolidine ring. The crystal structure is characterized by N—H⋯O hydrogen bonds, which form inversion dimers.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and characterization of novel compounds. The following sections provide methodologies for the synthesis of the highlighted thiophene-substituted indolizines.

Synthesis of (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one

The synthesis of this compound is based on the procedure described by Šafář et al. (2009). The key steps involve the construction of the indolizine core followed by the annulation of the thiophene ring.

Experimental Workflow: Synthesis of (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one

Synthesis workflow for a benzothienoindolizinone derivative.

A detailed protocol involves the condensation of a substituted pyridine with a thiophene derivative containing a suitable functional group for cyclization. This is often followed by an intramolecular cyclization reaction to form the fused indolizine-thiophene ring system. Purification is typically achieved by column chromatography on silica gel.

Synthesis of Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate[3]

This synthesis involves a multi-component reaction, a powerful strategy in organic synthesis for the efficient construction of complex molecules in a single step.

Experimental Protocol:

A reaction mixture of (E)-ethyl 2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate (1.0 mmol), 5-Fluoroisatin (1.1 mmol), and pipecolic acid (1.1 mmol) is refluxed in methanol (20 ml). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is dissolved in dichloromethane and washed successively with water and brine solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[3]

Experimental Workflow: Multi-component Synthesis

Workflow for the synthesis of a dispiro-indolizine derivative.

Biological Activity and Signaling Pathways

Thiophene-substituted indolizine derivatives have been reported to exhibit a range of biological activities, with anti-inflammatory properties being of particular interest. Several studies have indicated that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Inhibition of the Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major strategy for the development of anti-inflammatory drugs.[4][5] Indolizine derivatives have been shown to be effective COX-2 inhibitors.[4][6] This inhibition leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response.

The anti-inflammatory effects of COX inhibition also involve the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Prostaglandins can amplify the inflammatory signal by promoting the release of these cytokines. Therefore, by inhibiting prostaglandin synthesis, thiophene-substituted indolizines can indirectly lead to a decrease in the levels of TNF-α and IL-6, further contributing to their anti-inflammatory profile.

Signaling Pathway: COX Inhibition by Thiophene-Substituted Indolizines

Inhibition of the COX-2 pathway by thiophene-substituted indolizines.

This guide serves as a foundational resource for understanding the structural and biological aspects of thiophene-substituted indolizines. The presented data and protocols offer a starting point for further research and development of this promising class of compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)indolizine via the Tschitschibabin Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Tschitschibabin reaction for the synthesis of 2-(Thiophen-2-yl)indolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the reaction mechanism, experimental protocols, and key characterization data. The Tschitschibabin reaction, a robust method for the formation of the indolizine scaffold, involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization. This guide presents a detailed methodology for the synthesis of this compound from 2-picoline and 2-(2-bromoacetyl)thiophene, including visualizations of the reaction pathway and experimental workflow.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The structural similarity of the indolizine nucleus to indole makes it a privileged scaffold in the design of novel therapeutic agents. The Tschitschibabin (or Chichibabin) reaction is a classical and efficient method for constructing the indolizine core.[1] This reaction typically proceeds in two main stages: the initial quaternization of a pyridine derivative with an α-halo carbonyl compound to form a pyridinium salt, followed by an intramolecular cyclization of the resulting salt in the presence of a base to yield the final indolizine product.[2] This guide focuses specifically on the application of the Tschitschibabin reaction for the synthesis of this compound.

Reaction Mechanism and Workflow

The synthesis of this compound via the Tschitschibabin reaction follows a well-established multi-step mechanism. The process is initiated by the quaternization of the pyridine nitrogen of 2-picoline with 2-(2-bromoacetyl)thiophene. The subsequent steps involve the formation of a pyridinium ylide, followed by an intramolecular cyclization and dehydration to furnish the aromatic indolizine ring system.[1]

A diagram illustrating the general reaction mechanism is provided below.

Caption: General mechanism of the Tschitschibabin indolizine synthesis.

The overall experimental workflow for this synthesis is outlined in the following diagram.

References

An In-Depth Technical Guide to the 1,3-Dipolar Cycloaddition for Indolizine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique electronic and biological properties have made it a cornerstone in medicinal chemistry and materials science. Among the various synthetic strategies to construct this N-fused heterocycle, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile tool. This technical guide provides a comprehensive overview of the 1,3-dipolar cycloaddition approach for synthesizing indolizines, focusing on the generation and reaction of key 1,3-dipoles, quantitative data analysis, detailed experimental protocols, and mechanistic insights.

Core Concepts: The [3+2] Cycloaddition Pathway

The synthesis of indolizines via 1,3-dipolar cycloaddition is fundamentally a [3+2] cycloaddition reaction. This process involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring.[1] In the context of indolizine synthesis, the most prominently used 1,3-dipoles are pyridinium ylides and azomethine ylides.[2][3] The reaction proceeds through a concerted pericyclic mechanism, leading to the formation of a dihydroindolizine intermediate, which subsequently undergoes aromatization to yield the final indolizine product.[3]

Pyridinium Ylides: The Workhorse 1,3-Dipole

Pyridinium ylides are the most extensively utilized 1,3-dipoles for indolizine synthesis.[4] These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. The stability and reactivity of the pyridinium ylide are significantly influenced by the nature of the substituents on both the pyridine ring and the ylidic carbon.[4]

The general workflow for indolizine synthesis using pyridinium ylides can be visualized as follows:

Quantitative Data Summary

The efficiency of the 1,3-dipolar cycloaddition for indolizine synthesis is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize quantitative data from various reported methodologies.

Table 1: Synthesis of Indolizines from Pyridinium Ylides and Alkynes

| Entry | Pyridinium Salt Substituent | Alkyne Dipolarophile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | H | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | High | [5] |

| 2 | 4-CN | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | High | [5] |

| 3 | H | Phenylacetylene | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 75 | [5] |

| 4 | 4-Me | Dimethyl acetylenedicarboxylate | Et₃N | Toluene | Reflux | 12 | 88 | [6] |

| 5 | H | Electron-deficient ynamides | - | - | - | - | Good | [7] |

Table 2: One-Pot Synthesis of Indolizines from Pyridines, α-Halo Carbonyls, and Alkenes

| Entry | Pyridine | α-Halo Carbonyl | Alkene Dipolarophile | Oxidant/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine | Phenacyl bromide | Maleimide | TEMPO/Na₂CO₃ | DMF | 120 | 4 | 98 | [8] |

| 2 | 4-Methylpyridine | 2-Bromoacetophenone | N-Phenylmaleimide | TEMPO/Na₂CO₃ | DMF | 120 | 4 | 95 | [8] |

| 3 | Pyridine | Ethyl 2-bromoacetate | Fumaronitrile | TEMPO/Na₂CO₃ | DMF | 120 | 4 | 85 | [8] |

| 4 | Pyridine | Phenacyl bromide | Chalcone | CrO₃/Et₃N | - | - | - | 37 | [5] |

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-indolizines from Pyridinium Salts and Electron-Deficient Alkynes[5]

To a solution of the corresponding pyridinium salt (1.0 mmol) and the electron-deficient alkyne (1.2 mmol) in 1,4-dioxane (10 mL) was added cesium carbonate (2.0 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-aryl-indolizine.

One-Pot Synthesis of Multisubstituted Indolizines using TEMPO as an Oxidant[8]

A mixture of pyridine (1.2 mmol), α-halo carbonyl compound (1.0 mmol), electron-deficient alkene (1.0 mmol), TEMPO (2.2 mmol), and sodium carbonate (2.0 mmol) in DMF (5 mL) was stirred at 120 °C for 4 hours. After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to give the corresponding indolizine.

Reaction Mechanisms and Key Intermediates

The mechanism of the 1,3-dipolar cycloaddition for indolizine synthesis involves several key steps. The following diagram illustrates the widely accepted mechanism for the reaction between a pyridinium ylide and an alkyne.

Catalysis in Indolizine Synthesis

While many 1,3-dipolar cycloadditions for indolizine synthesis proceed under thermal conditions, the use of catalysts can significantly enhance reaction rates, yields, and selectivity.

Metal Catalysis

Various transition metals have been employed to catalyze the formation of indolizines. For instance, copper(I) has been used to catalyze the [3+2] cyclization of pyridines with alkenyldiazoacetates.[9] Iron(III) catalysts, such as [Fe(TPP)Cl], have been shown to be effective in the multicomponent synthesis of indolizines from pyridines, diazo compounds, and alkynes.[4] Rhodium(II) catalysts are utilized in the reaction of diazo compounds to form ylides that then undergo cycloaddition.[10]

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of indolizine precursors. Chiral bifunctional catalysts, such as cinchona-derived squaramides, can control the stereochemical outcome of the cycloaddition between imines and coumarin-based dienophiles.[11]

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the synthesis of indolizine derivatives.[1] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The dipolar nature of the reactants in 1,3-dipolar cycloadditions makes them particularly amenable to microwave heating.[12]

Flow Chemistry

The implementation of flow chemistry offers several advantages for the synthesis of indolizines, including improved reaction control, enhanced safety, and scalability. Continuous flow processes have been developed for the synthesis of 3-substituted indolizines, allowing for a linear scale-up from milligram to gram quantities.[3]

Conclusion

The 1,3-dipolar cycloaddition reaction stands as a robust and highly adaptable method for the synthesis of the indolizine core and its derivatives. The ability to modulate the electronic and steric properties of both the 1,3-dipole and the dipolarophile provides access to a vast chemical space of functionalized indolizines. With ongoing advancements in catalysis, including asymmetric and transition-metal-free approaches, and the adoption of modern synthetic technologies like microwave and flow chemistry, the utility of this reaction in drug discovery and materials science is poised for continued growth. This guide provides a foundational understanding and practical insights for researchers aiming to leverage the power of the 1,3-dipolar cycloaddition in their synthetic endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. Collection - Iron-Catalyzed Indolizine Synthesis from Pyridines, Diazo Compounds, and Alkynes - Organic Letters - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

The Multifaceted Biological Activities of Indolizine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a fused heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] As structural isomers of indoles, indolizine-based compounds have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of indolizine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Indolizine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. The planar structure of the indolizine nucleus is thought to facilitate intercalation with biological macromolecules, contributing to its antitumor properties.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of various indolizine derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition |

| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | |

| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | |

| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition |

| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | |

| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | |

| cis-11 | DU-145 (Prostate) | 4.41 | Not specified[2] |

| MDA-MB-231 (Breast) | 1.01 | Not specified[2] | |

| Compound 5j | Hep-G2 (Liver) | 0.20 µg/mL | EGFR Kinase Inhibition[3] |

| Compound 8e | CAL-27 (Oral) | 0.047 | Tubulin Polymerization Inhibition[4] |

| BT-20 (Breast) | 0.117 | Tubulin Polymerization Inhibition[4] | |

| HGC-27 (Gastric) | 0.089 | Tubulin Polymerization Inhibition[4] | |

| Compound 8h | CAL-27 (Oral) | 0.058 | Tubulin Polymerization Inhibition[4] |

| BT-20 (Breast) | 0.098 | Tubulin Polymerization Inhibition[4] | |

| HGC-27 (Gastric) | 0.076 | Tubulin Polymerization Inhibition[4] | |

| Compound 4g | MCF-7 (Breast) | 0.25 | EGFR Inhibition[5] |

| HepG2 (Liver) | 0.25 | EGFR Inhibition[5] | |

| HCT-116 (Colon) | 0.25 | EGFR Inhibition[5] | |

| Indolizine-phenothiazine hybrid 17c | NCI-60 Panel | (GI50) low nM | Dual Tubulin and Farnesyltransferase Inhibition[6] |

| Indolizine-phenothiazine hybrid 17d | NCI-60 Panel | (GI50) low nM | Dual Tubulin and Farnesyltransferase Inhibition[6] |

| Indolizine-phenothiazine hybrid 17f | NCI-60 Panel | (GI50) low nM | Dual Tubulin and Farnesyltransferase Inhibition[6] |

Mechanisms of Anticancer Action and Signaling Pathways

A primary mechanism by which certain indolizine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin, essential for critical cellular processes including mitosis, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Indolizine derivatives can bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.[1][4]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[7] Dysregulation of EGFR signaling is a hallmark of many cancers. Several indolizine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase activity.[3] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to the inhibition of cancer cell proliferation and survival.[2]

Antimicrobial Activity

Indolizine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of indolizine derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) |

| Indolizine-1-carbonitrile 5b | Candida albicans | 8-32[8] |

| Indolizine-1-carbonitrile 5g | Gram-positive & Gram-negative bacteria | 16-256[8] |

| 1-Substituted Indolizine Derivative | Mycobacterium tuberculosis H37Rv | 5.5[9] |

| 1-Substituted Indolizine Derivative | Multidrug-resistant M. tuberculosis | 11.3[9] |

| Indolizine Derivative XXI | Staphylococcus aureus | 25 (bacteriostatic)[9] |

| Pyrazolyl-Indolizine 5 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent activity[10] |

| Pyrazolyl-Indolizine 9 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent activity[10] |

| Pyrazolyl-Indolizine 13 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent activity[10] |

| Pyrazolyl-Indolizine 19 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent activity[10] |

| Indole-triazole derivative 3d | MRSA, C. krusei | 3.125-50[11] |

Anti-inflammatory Activity

Several indolizine derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibitory effects on key inflammatory mediators.[12]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of indolizine derivatives is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Compound ID | Target | IC50 (µM) |

| Compound 2a | COX-2 | 6.56[13] |

| Compound 2c | COX-2 | 6.94[13] |

| Compound 5a | COX-2 | 5.84[7] |

| Compound 56 | COX-2 | 14.91[14] |

| Compound 4d | COX-2 | Significantly reduces level[15] |

| Compound 4e | TNF-α | Significantly reduces level[15] |

| Compound 4f | TNF-α, IL-6 | Significantly reduces level[15] |

| Compound 4a | TNF-α | Significantly reduces level[15] |

| Compound 4g | IL-6 | Significantly reduces level[15] |

Inflammatory Signaling Pathway

Indolizine derivatives can exert their anti-inflammatory effects by targeting key components of the inflammatory cascade. For example, inhibition of COX-2 reduces the production of prostaglandins, which are potent mediators of inflammation and pain. Additionally, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 can dampen the overall inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of indolizine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the indolizine derivatives. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C in a CO2 incubator.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: The indolizine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Indolizine Derivatives

A common and versatile method for the synthesis of indolizine derivatives is the 1,3-dipolar cycloaddition reaction.

General Procedure for the Synthesis of Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates: [13]

-

A solution of 1-(2-(substitutedphenyl)-2-oxoethyl)-4-methoxypyridinium bromide (0.00156 mol) in dry dimethylformamide (15 mL) is stirred.

-

To this solution, ethyl propiolate (0.00156 mol) and potassium carbonate (0.0031 mol) are added.

-

The reaction mixture is stirred at room temperature for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is diluted with ethyl acetate, and the organic layer is washed with water and brine, then dried over sodium sulfate.

-

The crude product is purified by column chromatography to yield the final indolizine derivative.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijper.org [ijper.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation-Induced Emission in Indolizine Luminogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of aggregation-induced emission (AIE) in indolizine-based luminogens (AIEgens). Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a promising scaffold for the design of novel AIEgens with tunable photophysical properties and diverse applications, ranging from advanced materials to biomedical imaging and theranostics. This document details the core principles of AIE in indolizine systems, experimental protocols for their synthesis and characterization, and a summary of their key quantitative data.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission, first reported in 2001, describes the observation where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity. The unique "turn-on" fluorescence characteristic of AIEgens makes them highly advantageous for various applications where high signal-to-noise ratios are crucial.

The primary mechanism underlying AIE is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the rotatable or vibrating components of AIEgen molecules undergo rapid intramolecular motions, providing non-radiative pathways for the decay of the excited state, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in enhanced fluorescence emission.

The Indolizine Core: A Versatile Scaffold for AIEgens

The indolizine core has proven to be an excellent platform for the development of AIEgens due to its rigid, planar structure and the ease with which it can be functionalized at various positions. This allows for the precise tuning of its electronic and photophysical properties. By introducing different substituents, researchers can modulate the intramolecular charge transfer (ICT) character and the steric hindrance of the molecules, thereby influencing their AIE behavior and emission color.

A key strategy in designing indolizine-based AIEgens involves the interplay between the Restriction of Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) . For instance, the attachment of phenyl groups to the indolizine core can induce AIE by restricting their rotation in the aggregated state. The electronic nature of the substituents on these phenyl groups can then be varied to tune the ICT process and, consequently, the emission wavelength across the visible spectrum.

Synthesis of Indolizine-Based AIEgens

The synthesis of indolizine-based AIEgens often involves multi-step reaction sequences. A common and effective method is the Suzuki-Miyaura cross-coupling reaction , which allows for the introduction of aryl groups at specific positions on the indolizine scaffold.

Methodological & Application

Application Notes: 2-(Thiophen-2-yl)indolizine as a Fluorescent Probe for Bioimaging

Introduction

2-(Thiophen-2-yl)indolizine is a fluorescent probe belonging to the indolizine class of heterocyclic compounds. These probes are valuable tools in cellular imaging and microscopy due to their inherent fluorescence, which can be modulated by chemical modifications. The incorporation of a thiophene moiety can enhance the photophysical properties of the indolizine core, making it a promising candidate for various bioimaging applications. Indolizine-based probes are characterized by their small size and good cell permeability, enabling the visualization of subcellular structures and dynamic processes within living cells.

Principle of Application

Photophysical Properties

The following table summarizes representative photophysical data for a generic indolizine-thiophene-based fluorescent probe, as specific quantitative data for this compound is not available in the cited literature. These values should be considered as a guideline for initial experimental design.

| Property | Value |

| Excitation Maximum (λex) | ~350 - 400 nm |

| Emission Maximum (λem) | ~450 - 550 nm |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.7 |

| Solvent | Dichloromethane, Acetonitrile, Ethanol |

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a general procedure for staining live cells with this compound. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell type and experimental setup.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate excitation and emission filters

Procedure:

-

Probe Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

-

Ensure cells are healthy and adherent before staining.

-

-

Staining Solution Preparation:

-

On the day of the experiment, dilute the probe stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the final working concentration. A typical starting concentration range is 1-10 µM.

-

-

Cell Staining:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

-

Image the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter set based on the probe's excitation and emission maxima).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

-

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard.

Materials:

-

This compound

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrograde solvent (e.g., ethanol or acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Visualizations

Caption: Workflow for live-cell imaging with this compound.

Caption: Workflow for determining fluorescence quantum yield.

Application of Indolizine Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of indolizine derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes a summary of their performance, detailed experimental protocols for the synthesis of a key indolizine derivative and the fabrication of OLED devices, and graphical representations of workflows and molecular structures.

Introduction to Indolizine Derivatives in OLEDs

Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a promising scaffold for the development of advanced materials for optoelectronic applications. Its derivatives are of particular interest in the field of OLEDs due to their tunable photophysical properties, good thermal stability, and excellent charge-transporting capabilities. These characteristics allow them to function effectively as emitters, hosts, and electron-transporting materials within OLED device architectures.

The strategic functionalization of the indolizine core allows for the precise tuning of its electronic properties, leading to a wide range of emission colors from blue to deep red. This versatility makes indolizine derivatives highly valuable for the development of full-color displays and solid-state lighting.

Performance of Indolizine Derivatives in OLEDs

Indolizine derivatives have demonstrated impressive performance in various OLED applications. They have been successfully employed in fluorescent, phosphorescent, and white OLEDs (WOLEDs). One notable example is 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), which has shown multifunctional properties.

Below is a summary of the performance of OLEDs incorporating indolizine derivatives:

| Device Type | Indolizine Derivative | Role | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Emission Color |

| Non-doped Blue Fluorescent OLED | BPPI | Emitter | 3.16 | - | - | (0.15, 0.07) | Deep Blue |

| Orange Phosphorescent OLED | BPPI | Host | - | 23.9 | - | - | Orange |

| White OLED | BPPI | Host & Blue Emitter | 10.7 | 17.8 | - | - | White |

| Deep-Red Emitting AIEgen | Substituted Indolizine | Emitter | - | - | - | - | Deep Red (Solid-state emission at 669 nm) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative indolizine derivative and the fabrication of a multilayer OLED device.

Synthesis of Functionalized Indolizine Derivatives

A general and efficient method for synthesizing functionalized indolizines involves a one-pot, multi-component reaction. The following protocol is a representative example for the synthesis of a substituted indolizine.

Protocol: Synthesis of Ethyl 1-benzoyl-3-phenylindolizine-2-carboxylate

Materials:

-

Pyridine

-

Ethyl 2-bromo-3-oxo-3-phenylpropanoate

-

1-Phenyl-2-(trimethylsilyl)acetylene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyridine (1.0 mmol) and ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.1 mmol) in DMF (5 mL), add K₂CO₃ (2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-phenyl-2-(trimethylsilyl)acetylene (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired indolizine derivative.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a small-molecule OLED using thermal evaporation in a high-vacuum environment.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hellmanex III detergent

-

Deionized water

-

Isopropyl alcohol

-

Acetone

-

Hole-injection layer (HIL) material (e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine, 2-TNATA)

-

Hole-transporting layer (HTL) material (e.g., 4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl, NPB)

-

Indolizine derivative (as emitter or host)

-

Electron-transporting layer (ETL) material (e.g., tris(8-hydroxyquinoline)aluminum, Alq₃)

-

Electron-injection layer (EIL) material (e.g., lithium fluoride, LiF)

-

Aluminum (Al) for cathode

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sonicating sequentially in a solution of Hellmanex III in deionized water, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers onto the ITO anode. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device structure is as follows:

-

HIL: 2-TNATA (60 nm) deposited at a rate of 1-2 Å/s.

-

HTL: NPB (15 nm) deposited at a rate of 1-2 Å/s.

-

Emitting Layer (EML): The indolizine derivative (e.g., BPPI) (30 nm) deposited at a rate of 1-2 Å/s. For doped devices, co-evaporate the host and dopant at a specific ratio.

-

ETL: Alq₃ (30 nm) deposited at a rate of 1-2 Å/s.

-

-

-

Cathode Deposition:

-

Deposit the EIL, typically LiF (1 nm), at a rate of 0.1-0.2 Å/s.

-

Deposit the Al cathode (100 nm) at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of a functionalized indolizine derivative.

OLED Fabrication Workflow

Caption: Step-by-step workflow for the fabrication of an OLED device.

General OLED Device Architecture

Caption: General architecture of an OLED incorporating an indolizine derivative.

Application Notes and Protocols for Thiophene-Based Chromophores in Electrochemiluminescence